Enhanced Lipophilicity versus Parent 5-Azaindole-2-carboxylic Acid
The 6-methyl derivative exhibits a higher predicted partition coefficient (LogP) compared to the parent 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This difference, derived from computational predictions on the same database platform, indicates increased membrane permeability potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.28 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-65-4): LogP = 0.82 |
| Quantified Difference | ΔLogP = +0.46 |
| Conditions | Predicted via ChemSrc database (ACD/Labs Percepta or similar) |
Why This Matters
A LogP increase of 0.46 units suggests the 6-methyl analog may exhibit better passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.
